Product packaging for 2-Benzylthio nicotinic acid(Cat. No.:)

2-Benzylthio nicotinic acid

Cat. No.: B8412335
M. Wt: 229.30 g/mol
InChI Key: GOLGMDGLJHLZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Nicotinic Acid Derivatives Research and Pyridine (B92270) Chemistry

2-Benzylthio nicotinic acid is situated at the intersection of two major fields in heterocyclic chemistry: pyridine chemistry and the study of nicotinic acid derivatives. The pyridine ring is a fundamental structural motif in drug design, ranking as the second most utilized nitrogen heterocycle in pharmaceuticals approved by the FDA. nih.gov Its ability to form hydrogen bonds and participate in various interactions makes it a privileged scaffold. nih.govbeilstein-journals.org

Nicotinic acid (Vitamin B3) and its derivatives have a long history in medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including tuberculosis, hyperlipidemia, and cancer. nih.govcbijournal.comfrontiersin.org Research into nicotinic acid amides and other derivatives is driven by their potential for diverse pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. cbijournal.com this compound, as a modified version of this vital scaffold, is part of a continuing effort to explore how structural modifications can lead to new therapeutic agents. nih.govcbijournal.com

Historical Overview of Thioether-Substituted Pyridine Carboxylic Acids in Synthetic Chemistry

The synthesis of thioethers, or organic sulfides, is a well-established area of organic chemistry. thieme-connect.dediva-portal.org These motifs are present in numerous pharmaceuticals and are valued for their chemical properties. diva-portal.org The introduction of a thioether linkage to a pyridine carboxylic acid framework, as seen in this compound, creates a specific subclass of compounds with distinct reactivity.

Historically, the synthesis of such compounds often involves the reaction of a thiol with a suitable electrophile. In the case of this compound, a common laboratory preparation starts from 2-mercaptonicotinic acid, which is reacted with benzyl (B1604629) bromide under basic conditions. This straightforward nucleophilic substitution establishes the key benzylthio linkage at the 2-position of the pyridine ring. The presence of the thioether group, unlike more common oxygen or nitrogen-based linkers, can influence the molecule's conformational flexibility and its interactions with biological targets, likely favoring hydrophobic interactions over hydrogen bonding.

Rationale for Advanced Scientific Inquiry into this compound

The primary rationale for the scientific investigation of this compound is its role as a versatile building block in synthetic and medicinal chemistry. nbinno.com Its structure contains multiple reactive handles—the carboxylic acid, the pyridine nitrogen, and the thioether sulfur—that can be targeted for further chemical modification.

Researchers utilize this compound as a key intermediate for the synthesis of more complex, multi-ring heterocyclic systems. cbijournal.comnbinno.com Specifically, it serves as the parent compound for creating series of 1,3,4-oxadiazole (B1194373) derivatives. cbijournal.comresearchgate.net The scientific strategy involves using the established core of this compound and appending various other chemical moieties to generate libraries of new compounds. These novel molecules are then screened for a range of potential biological activities, including antimicrobial, antitubercular, and anticancer properties. cbijournal.comresearchgate.net This approach leverages the foundational structure of the pyridine and thioether groups, which may contribute to or enhance the bioactivity of the final complex molecules. nbinno.com

Current Research Landscape and Gaps in the Scholarly Literature pertaining to this scaffold

The current research landscape for this compound is largely focused on its application as a synthetic precursor. cbijournal.comresearchgate.net Studies report its successful use in synthesizing new series of 2,5-disubstituted 1,3,4-oxadiazoles. cbijournal.com For instance, this compound is first converted to its corresponding hydrazide, which then undergoes cyclization with various aromatic acids to yield the target oxadiazole compounds. cbijournal.com These resulting derivatives have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains and for antitubercular activity. cbijournal.com

A noticeable gap in the scholarly literature pertains to the intrinsic biological activity and mechanistic profile of this compound itself. youtube.com While its derivatives are the subject of biological screening, the parent compound is often treated simply as a stable, well-characterized starting material. cbijournal.comresearchgate.net There is a lack of in-depth studies focused on its specific enzyme interactions, receptor modulation capabilities, or a broader assessment of its own potential as a bioactive agent. Research is ongoing to explore its potential therapeutic applications, but most published work centers on its utility in building more complex molecules rather than on its standalone properties. youtube.com

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key identifiers and physical properties of the compound.

PropertyValueSource(s)
IUPAC Name 2-(benzylsulfanyl)pyridine-3-carboxylic acid sigmaaldrich.com
CAS Number 112811-90-2 nbinno.comcalpaclab.com
Molecular Formula C₁₃H₁₁NO₂S nbinno.comuni.lu
Molecular Weight 245.30 g/mol
Physical Form White to almost white crystalline powder nbinno.com
Melting Point 180-182°C or 188-190°C nbinno.com
Predicted pKa 1.56 ± 0.36 nbinno.com

Table 2: Research Applications and Findings

This table outlines the primary areas of research involving this compound and key findings.

Research AreaApplication / FindingDescriptionSource(s)
Synthetic Chemistry Building BlockUsed as a key intermediate or precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. nbinno.com
Medicinal Chemistry Synthesis of Bioactive MoleculesServes as the starting material for novel 1,3,4-oxadiazole derivatives. cbijournal.comresearchgate.net
Biological Evaluation Antimicrobial ResearchDerivatives have been synthesized and evaluated for in vitro antibacterial and antifungal properties. cbijournal.com
Biological Evaluation Antitubercular ResearchDerivatives tested for activity against M. tuberculosis H37Rv. cbijournal.com
Potential Applications Anticancer & Enzyme InhibitionThe scaffold is of interest for its potential in developing anticancer agents and enzyme inhibitors, though research is focused on its derivatives. nbinno.comdntb.gov.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NOS B8412335 2-Benzylthio nicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

2-benzylpyridine-3-carbothioic S-acid

InChI

InChI=1S/C13H11NOS/c15-13(16)11-7-4-8-14-12(11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)

InChI Key

GOLGMDGLJHLZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC=N2)C(=O)S

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzylthio Nicotinic Acid and Analogues

Strategies for the Construction of the 2-Benzylthio Nicotinic Acid Core

The foundational approaches to building the this compound scaffold involve the strategic assembly of the pyridine (B92270) core and the subsequent introduction of the benzylthio moiety.

Nucleophilic Aromatic Substitution Routes on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for forming the C-S bond in this compound. This reaction typically involves a 2-halonicotinic acid derivative (e.g., 2-chloro- or 2-fluoronicotinic acid) and a sulfur nucleophile, such as benzyl (B1604629) mercaptan, in the presence of a base.

The mechanism is a two-step addition-elimination process. chemistrysteps.com The nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. total-synthesis.com The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (halide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product. chemistrysteps.com

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. The presence of an electron-withdrawing group, such as the carboxylic acid at the 3-position, further activates the ring for this type of substitution. byjus.commasterorganicchemistry.com The choice of the halogen is crucial; aryl fluorides are often more reactive than other halides in SNAr reactions because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial, rate-determining nucleophilic attack. total-synthesis.com

Table 1: Example of SNAr Reaction for this compound Synthesis

Starting Material Reagent Base Solvent Product
2-Chloronicotinic acid Benzyl mercaptan Sodium hydride (NaH) Dimethylformamide (DMF) This compound

Thiolation Reactions under Diverse Catalytic Conditions

Thiolation reactions encompass a broader range of methods to introduce the sulfur-containing group onto the nicotinic acid core. While SNAr is a key example, other catalytic approaches have been developed to improve reaction conditions and yields. These methods often focus on activating either the pyridine ring or the thiol to facilitate C-S bond formation. Catalysts can range from simple bases to more complex organometallic species, which are discussed in more detail in section 2.2.1. The goal is to overcome the energy barrier for the reaction, allowing it to proceed under milder conditions.

Multi-Component and Tandem Reaction Approaches for Core Formation

Modern synthetic chemistry emphasizes efficiency through multi-component reactions (MCRs) and tandem (or domino) reactions. mdpi.comwindows.net MCRs are convergent reactions where three or more starting materials combine in a single step to form a product that incorporates significant portions of all reactants. beilstein-journals.org This approach offers high atom and step economy, reducing waste and simplifying purification processes. mdpi.combeilstein-journals.org The synthesis of functionalized nicotinic acid derivatives has been achieved using MCRs, for instance, by condensing aldehydes, active methylene (B1212753) compounds, and ammonia (B1221849) sources. researchgate.net

A tandem reaction involves two or more consecutive bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. rsc.orgrsc.org A hypothetical tandem approach to this compound could involve an initial reaction to form the substituted pyridine ring, followed by an in-situ C-S bond formation step. These advanced strategies allow for the rapid construction of complex molecular scaffolds from simple precursors. windows.net

Development of Novel and Sustainable Synthetic Pathways

Recent research has focused on developing more sustainable and efficient synthetic routes, minimizing the use of harsh reagents and improving energy efficiency. This includes the application of transition-metal catalysis, biocatalysis, and organocatalysis.

Transition Metal-Catalyzed Syntheses for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. ias.ac.in For the synthesis of this compound, catalysts based on copper, palladium, or nickel can be employed to couple a 2-halonicotinic acid derivative with benzyl mercaptan or a related sulfur source.

Copper-catalyzed reactions, such as the Chan-Lam coupling, are particularly effective for C-S bond formation. ias.ac.inasianpubs.org These reactions often proceed under milder conditions than traditional SNAr reactions and tolerate a wider range of functional groups. The general mechanism involves the formation of a copper-thiolate species, which then undergoes reductive elimination with the aryl halide to form the C-S bond and regenerate the active catalyst.

Palladium-catalyzed reactions, while more commonly used for C-C and C-N bond formation, have also been adapted for C-S coupling. These methods often require specific phosphine (B1218219) ligands to prevent catalyst deactivation by the sulfur compounds. semanticscholar.org Nickel catalysis has emerged as a cost-effective and powerful alternative, capable of coupling arylboronic acids with α-halo boronic esters to form C(sp²)-C(sp³) bonds, a strategy adaptable to C-S bond formation. nih.gov

Table 2: Overview of Transition Metal-Catalyzed C-S Bond Formation

Catalyst System Substrates Key Features
Copper(I) or Copper(II) salts (e.g., CuI, Cu(OAc)₂) Aryl halide, Thiol Mild conditions, good functional group tolerance, often ligand-free. asianpubs.org
Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands Aryl halide/triflate, Thiol High efficiency, broad substrate scope, requires specific ligands.

Biocatalytic or Organocatalytic Methodologies in Nicotinic Acid Functionalization

The push for greener chemistry has led to the exploration of biocatalytic and organocatalytic methods. frontiersin.org

Biocatalysis utilizes enzymes to perform chemical transformations. While the direct enzymatic synthesis of this compound is not widely reported, biocatalysis is heavily used in the production of the nicotinic acid core itself. nih.govresearchgate.net For example, nitrilase enzymes are used on an industrial scale to hydrolyze 3-cyanopyridine (B1664610) to nicotinic acid with 100% yield under mild, aqueous conditions, offering a sustainable alternative to traditional chemical oxidation methods. frontiersin.orgmdpi.com This enzymatic approach avoids harsh chemicals and high temperatures, generating minimal waste. nih.gov

Organocatalysis employs small, metal-free organic molecules to catalyze reactions. rsc.org This field has provided novel ways to functionalize pyridine rings. For instance, photochemical organocatalytic methods have been developed for the C-H functionalization of pyridines, allowing for the introduction of new substituents without pre-functionalization (like halogenation). nih.gov A dithiophosphoric acid catalyst, for example, can act sequentially as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor to enable the coupling of pyridinyl radicals with other radical species. nih.gov Such strategies could potentially be adapted for the direct introduction of a benzylthio group onto the nicotinic acid ring, representing a frontier in sustainable synthesis.

Implementation of Green Chemistry Principles in Synthetic Design and Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing laboratory safety. mdpi.comrasayanjournal.co.in These principles focus on the use of less hazardous materials, energy efficiency, and waste reduction. mdpi.com While specific studies on the green synthesis of this compound are not extensively detailed in the provided results, the principles can be applied by drawing parallels from the synthesis of related compounds like nicotinic acid. nih.govresearchgate.net

Key green chemistry approaches applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. A greener approach would involve substituting these with more environmentally benign alternatives. Glycerol (B35011), for instance, is a non-toxic, biodegradable, and recyclable solvent that has been successfully used in the synthesis of other heterocyclic compounds like 2-arylbenzothiazoles. nih.gov The high boiling point and low vapor pressure of glycerol make it a safer option. nih.gov Water is another excellent green solvent, and its use in the synthesis of nicotinic acid derivatives has been explored.

Catalysis: The use of catalysts can lead to more efficient reactions with higher atom economy and reduced waste. For the synthesis of nicotinic acid, various catalytic systems have been investigated, including those based on vanadium oxide/titanium oxide, which have demonstrated high yields and conversion rates. nih.gov For the synthesis of this compound, exploring recyclable catalysts could prevent the generation of hazardous waste. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in This approach has been successfully used for the synthesis of various pyrimidine (B1678525) derivatives and could be adapted for the synthesis of this compound. rasayanjournal.co.in

Waste Reduction: The industrial production of nicotinic acid has historically involved processes that generate significant by-products, such as nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net Modern synthetic design for this compound should aim to minimize the formation of such harmful by-products.

The following table summarizes the application of green chemistry principles in the synthesis of related heterocyclic compounds, which can be extrapolated to the synthesis of this compound:

Green Chemistry PrincipleApplication in Heterocyclic SynthesisPotential Application for this compound
Safer Solvents Use of glycerol and water in the synthesis of 2-arylbenzothiazoles and pyrimidines. rasayanjournal.co.innih.govReplacing volatile organic solvents with water, glycerol, or other green solvents in the reaction between 2-chloronicotinic acid and benzyl mercaptan.
Catalysis Vanadium oxide/titanium oxide catalysts for nicotinic acid synthesis. nih.govInvestigating solid acid or base catalysts to facilitate the substitution reaction, which can be easily recovered and reused.
Energy Efficiency Microwave-assisted synthesis of pyrimidine derivatives to reduce reaction times. rasayanjournal.co.inEmploying microwave irradiation to accelerate the synthesis of this compound, potentially leading to higher yields in shorter times.
Waste Prevention Development of processes for nicotinic acid synthesis that avoid the production of nitrous oxide. nih.govresearchgate.netDesigning a synthetic route that has a high atom economy and avoids the use of stoichiometric reagents that generate significant waste.

Enantioselective Synthesis of Chiral Derivatives and Analogues

While this compound itself is not chiral, the synthesis of chiral derivatives and analogues is a significant area of research, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

For analogues of this compound that may possess a stereocenter, for instance, by modification of the benzyl group or the pyridine ring, enantioselective synthesis would be highly relevant. Although specific examples for this compound are not prevalent in the provided search results, general methodologies for the enantioselective synthesis of related heterocyclic compounds can be considered.

Methods for achieving enantioselectivity include:

Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method as a small amount of catalyst can generate a large amount of the desired product.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from natural sources to synthesize the target molecule.

Resolution of Racemates: This involves separating a mixture of enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by techniques like crystallization or chromatography.

Optimization of Reaction Parameters and Process Intensification for Scalable Synthesis

The optimization of reaction parameters is crucial for developing a robust and scalable synthesis of this compound. This involves systematically studying the effect of various parameters on the reaction yield and purity. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes.

Key parameters that require optimization include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of by-products. For the synthesis of nicotinic acid from nicotine, the temperature was a critical parameter, with an optimal temperature of 70°C being identified for the oxidation step. jetir.org

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without the degradation of the product. In the synthesis of nicotinic acid, the reaction time was varied, with 8 hours being found to be optimal for the oxidation of nicotine. jetir.org

Concentration of Reactants: The stoichiometry of the reactants can affect the yield and purity of the product.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

Catalyst Loading: In catalyzed reactions, the amount of catalyst used needs to be optimized to achieve the desired conversion in a reasonable time.

The following table illustrates the optimization of reaction parameters for the synthesis of nicotinic acid, providing a model for the kind of optimization that would be necessary for the scalable synthesis of this compound:

ParameterStudied RangeOptimal ConditionEffect on Yield/Conversion
Temperature Varied70 °CHigher temperatures increased the diffusivity of the oxidant, leading to higher conversion. jetir.org
Reaction Time 2 - 8 hours8 hoursExtended time allowed for sufficient reaction to form the product. jetir.org
Solvent Volume Varied150 ml (for extraction)Optimized for efficient extraction of the starting material. jetir.org
Oxidant Concentration Varied2M Hydrogen PeroxideHigher concentration of the oxidizing agent led to a higher yield of nicotinic acid. jetir.org

Process intensification strategies that could be applied to the synthesis of this compound include:

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput.

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, leading to faster reactions and better yields.

By systematically applying the principles of green chemistry, exploring methods for enantioselective synthesis of its chiral analogues, and optimizing reaction parameters for scalability, the production of this compound can be made more efficient, sustainable, and cost-effective.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring is a key site for functionalization. Its reactivity allows for the synthesis of various derivatives, including esters and amides, and it can also undergo reduction or complete removal through decarboxylation.

Esterification Reactions and Amide Bond Formation

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the polarity, solubility, and metabolic stability of the parent molecule.

Esterification: The formation of esters, such as benzyl nicotinate, is a common derivatization of nicotinic acid. nist.govaxios-research.com Standard esterification procedures can be applied to this compound. These methods often involve either acid catalysis (e.g., Fischer esterification) or the activation of the carboxylic acid. For instance, nicotinic acid can be converted to its corresponding ester by reacting it with an alcohol in the presence of a strong acid like sulfuric acid. beilstein-journals.org Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a halogenating agent like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. google.com Milder, modern methods utilize coupling agents or specialized benzylation reagents like 2-benzyloxy-1-methylpyridinium triflate for the synthesis of benzyl esters under neutral conditions. beilstein-journals.org

Amide Bond Formation: The synthesis of amides from this compound can be achieved by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common methods include:

Acyl Chloride Intermediate: Similar to esterification, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine. mdpi.com An acid scavenger, such as triethylamine, is often used to neutralize the HCl byproduct. mdpi.com

Coupling Reagents: A wide array of coupling reagents are available for direct one-pot amidation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions. mdpi.comresearchgate.net

These reactions are versatile, allowing for the introduction of a wide variety of alkyl, aryl, or heterocyclic moieties through the selection of the appropriate alcohol or amine. sphinxsai.com

Table 1: Selected Methods for Ester and Amide Synthesis
TransformationReagents & ConditionsDerivative TypeReference
EsterificationAlcohol, H₂SO₄, RefluxEster beilstein-journals.org
Esterification1. SOCl₂ or (COCl)₂; 2. Alcohol, BaseEster google.com
Amidation1. SOCl₂; 2. Amine, Et₃NAmide mdpi.com
AmidationAmine, EDC, HOBt, DMFAmide mdpi.com

Reduction and Decarboxylation Pathways of the Carboxylic Acid Group

Beyond derivatization into esters and amides, the carboxylic acid group can be reduced to a primary alcohol or completely removed from the pyridine ring via decarboxylation.

Reduction: The reduction of the carboxylic acid moiety in this compound to a primary alcohol, yielding (2-(benzylthio)pyridin-3-yl)methanol, requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. The reaction proceeds via a complex mechanism and typically requires an excess of the hydride reagent followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of carboxylic acids.

Decarboxylation: The removal of the carboxylic acid group from the pyridine ring can be accomplished through decarboxylation, which would convert this compound into 2-benzylthiopyridine. The decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than nicotinic (3-carboxylic) or isonicotinic (4-carboxylic) acids, a phenomenon attributed to the stabilization of the reaction intermediate by the adjacent ring nitrogen. cdnsciencepub.comstackexchange.com However, decarboxylation of nicotinic acid derivatives can be achieved under specific conditions, such as heating in a high-temperature liquid water medium or by heating with catalysts like copper chromite. google.comnih.govpatsnap.com For instance, pyridinedicarboxylic acids can be selectively decarboxylated to nicotinic acid at temperatures between 150-250°C. google.compatsnap.com

Modifications of the Benzylthio Group

The benzylthio moiety offers several avenues for structural diversification, including oxidation of the sulfur atom, substitution on the benzyl ring, and cleavage of the thioether bond.

Oxidative Transformations to Sulfoxides, Sulfones, and Related Species

The sulfur atom in the thioether linkage is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. These transformations alter the electronics, polarity, and steric profile of the side chain.

To Sulfoxide: Selective oxidation of the sulfide to a sulfoxide can be achieved using a range of oxidizing agents under controlled conditions. A common and environmentally benign method involves using hydrogen peroxide, often in a solvent like glacial acetic acid. mdpi.com Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone.

To Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. Reagents such as excess hydrogen peroxide or other peroxy acids can be used to drive the reaction to completion.

The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone derivative of this compound.

Table 2: Oxidation of Thioethers
ProductTypical Oxidizing Agent(s)Key ConsiderationsReference
SulfoxideH₂O₂ in Acetic AcidControlled stoichiometry and temperature to ensure selectivity. mdpi.com
SulfoneExcess H₂O₂; Peroxy acidsRequires stronger conditions to achieve full oxidation. mdpi.com

Substituent Effects and Aromatic Substitutions on the Benzyl Moiety

The benzyl group's phenyl ring is amenable to electrophilic aromatic substitution, and its reactivity can be modulated by the electronic properties of substituents.

Aromatic Substitution: The thioether linkage (-S-CH₂-) connected to the benzyl ring acts as an ortho-, para-directing group for electrophilic aromatic substitution reactions. The sulfur atom can donate lone-pair electron density into the ring, activating it towards electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on the benzyl ring, leading to substitution primarily at the ortho and para positions. libretexts.orgmasterorganicchemistry.com

Cleavage and Exchange Reactions of the Thioether Linkage

The carbon-sulfur bond of the benzylthio group can be cleaved, allowing for the removal of the benzyl group or its exchange for other functionalities. This is a key reaction for deprotection strategies in synthesis or for further diversification.

Common methods for thioether cleavage include:

Reductive Cleavage: Treatment with dissolving metals, such as sodium in liquid ammonia, is a classic method for cleaving S-benzyl groups. thieme-connect.de

Acid-Catalyzed Cleavage: While the S-benzyl group is relatively stable, strong acids like anhydrous HF can effect its cleavage, often in the presence of scavengers like anisole. The lability of the group towards acid can be increased by placing electron-donating substituents on the benzyl ring (e.g., p-methoxybenzyl), which stabilize the resulting benzylic carbocation intermediate. thieme-connect.de

Metal-Mediated Methods: Reagents like mercury(II) or thallium(III) salts can mediate the cleavage of thioethers. thieme-connect.de

These cleavage reactions would convert this compound into 2-mercaptonicotinic acid, a key intermediate that can be subsequently alkylated with different electrophiles to generate a variety of new thioether analogues.

Chemical Derivatization and Structural Diversification of this compound

The structural framework of this compound presents a versatile platform for chemical modification, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties. Strategic derivatization can be pursued by targeting either the peripheral substituents or the core pyridine heterocycle. This article focuses on the functionalization of the pyridine ring and the application of advanced medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement.

Computational and Theoretical Chemistry Studies of 2 Benzylthio Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of chemical reactivity.

Density Functional Theory (DFT) for Ground-State Properties and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of nicotinic acid, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govnih.gov Studies on related compounds, such as 5-Bromonicotinic acid, have utilized DFT to analyze bond characteristics in both gaseous form and in different solvents. nih.gov These calculations can predict key parameters like bond lengths and angles, providing a foundational understanding of the molecule's ground-state structure.

For 2-Benzylthio nicotinic acid, DFT calculations would likely be used to explore the potential energy surface, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might adopt different shapes in various environments.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate electronic structure information. For nicotinic acid and its species, ab initio calculations have been used to optimize structures and calculate vibrational frequencies, showing good correlation with experimental data. pnas.org While computationally more intensive than DFT, ab initio methods can be used to refine the understanding of the electronic distribution and energies of orbitals in this compound, offering a benchmark for results obtained by other methods.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For nicotinic acid derivatives, MEP analysis has been used to identify the regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack, and positive potential, usually around hydrogen atoms. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comelifesciences.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com For various nicotinic acid derivatives, the HOMO and LUMO energies have been calculated to understand their chemical reactivity and stability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Nicotinic Acid Derivatives (Hypothetical Data for this compound)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment.

Ligand-Target Interaction Dynamics (for theoretical biological systems, e.g., protein-ligand docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug design for understanding how a ligand might interact with a protein's active site. For derivatives of nicotinic acid and nicotinamide, molecular docking studies have been performed to investigate their binding modes with various protein targets. nih.govmdpi.com For instance, the interaction of nicotinamide-based derivatives with the VEGFR-2 enzyme has been explored through docking and MD simulations, revealing stable binding within the active site. mdpi.com

In the context of this compound, docking studies could be employed to predict its binding affinity and interaction patterns with hypothetical biological targets. Subsequent MD simulations of the protein-ligand complex can then provide insights into the stability of the binding and the dynamic nature of the interactions over time. elifesciences.org

Solvation Effects and Conformational Preferences in Solution

The solvent environment can have a significant impact on the conformational preferences of a molecule. rsc.org For carboxylic acids, studies have shown that the relative stability of different conformers can change between the gas phase and in solution. nih.gov The presence of a thioether group can also influence conformational preferences, with certain torsion angles being favored. mdpi.comacs.org

For this compound, MD simulations in explicit solvent, such as water, would be crucial to understand how solvation affects its three-dimensional structure. These simulations can reveal the preferred conformations in an aqueous environment and the role of solvent molecules in stabilizing certain intramolecular interactions. This is essential for a realistic understanding of the molecule's behavior in a biological context. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. mdpi.commdpi.com For analogues of this compound, these models are instrumental in understanding how structural modifications influence their therapeutic potential. By analyzing a dataset of diverse molecules, QSAR models can identify key molecular features, or descriptors, that govern a compound's activity, thereby guiding the design of new, more potent derivatives. mdpi.comnih.gov

The development of a QSAR model involves calculating a variety of molecular descriptors for a set of structurally related compounds with known activities. These descriptors can be categorized into several types, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). mdpi.com Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.govmdpi.com The robustness and predictive power of the resulting model are rigorously evaluated through internal and external validation techniques. mdpi.com

Development of Predictive Models for Biological Potency (theoretical, in silico)

In the context of this compound analogues, predictive QSAR models are developed to forecast their biological potency for various therapeutic effects, such as vasorelaxant and antioxidant activities. mdpi.comnih.gov These in silico models serve as a rapid and cost-effective screening tool to prioritize the synthesis and experimental testing of novel compounds. mdpi.com The process begins with a training set of compounds, which are analogues of the lead structure and have experimentally determined biological potencies (e.g., IC50 or ED50 values). mdpi.comnih.gov

For instance, in studies of thionicotinic acid derivatives, models have been developed to predict vasorelaxant effects. mdpi.com These models correlate calculated molecular descriptors with the effective concentration (ED50) required to produce a biological response. The goal is to create a statistically significant model with high correlation coefficients (R²) and predictive ability (Q²), ensuring that the model can reliably predict the potency of new, untested analogues. nih.gov The use of advanced techniques like 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA), can further enhance these models by considering the three-dimensional steric and electrostatic fields of the molecules, providing a more detailed understanding of ligand-receptor interactions. nih.govresearchgate.net

The predictive accuracy of these models allows researchers to virtually screen large libraries of potential derivatives. nih.gov By calculating the relevant descriptors for virtual compounds and inputting them into the QSAR equation, their biological potency can be estimated without the need for initial synthesis and laboratory testing, significantly accelerating the drug discovery process.

Elucidation of Structural Descriptors Influencing Theoretical Interactions and Activities

A crucial outcome of QSAR modeling is the identification of specific structural descriptors that significantly influence the biological activity of this compound analogues. researchgate.net These descriptors provide mechanistic insights into how molecular properties affect interactions with biological targets.

Key molecular descriptors often found to be important in the activity of nicotinic acid derivatives include:

Electronic Properties : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are critical electronic descriptors. A smaller HOMO-LUMO gap suggests higher chemical reactivity. mdpi.com For example, thionicotinic acid analogs with lower energy gaps are predicted to be more reactive. mdpi.com

Ionization Potential (IP) : This descriptor measures the ease with which a molecule can lose an electron. It is often used to assess antioxidative activity, as it reflects the ability to transfer an electron to a radical species. mdpi.com

Lipophilicity (log P) : This parameter describes the hydrophobicity of a molecule, which influences its ability to cross cell membranes and reach its target site. nih.gov

Topological and Steric Descriptors : Properties like molecular weight, volume, and specific steric parameters can reveal detrimental or beneficial effects of substituent size and shape on receptor binding. nih.govresearchgate.net For example, Hansch-type QSAR equations for nicotinoid agonists have revealed that steric effects are major factors modulating receptor affinity. researchgate.net

Below is an interactive data table summarizing key molecular descriptors calculated for thionicotinic acid analogues and their correlation with vasorelaxant activity.

Data derived from a study on thionicotinic acid analogs, which provides insights applicable to this compound. mdpi.com

Computational Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the spectroscopic properties and elucidating the reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) is a particularly prominent method used for these purposes, offering a good balance between accuracy and computational cost. researchgate.netjocpr.com

Theoretical calculations can predict vibrational spectra (FT-IR and Raman), which arise from the different vibrational modes of a molecule. researchgate.net By computing the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. This process is crucial for confirming the molecular structure and understanding its dynamic behavior. For example, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been successfully applied to analyze the vibrational spectra of the closely related 2-(methylthio)nicotinic acid. researchgate.net

The following table presents a comparison of experimentally observed and computationally calculated vibrational frequencies for 2-(methylthio)nicotinic acid, a close analogue of this compound. This data illustrates the accuracy of theoretical predictions.

Data adapted from theoretical and experimental studies on 2-(methylthio)nicotinic acid. researchgate.net

Furthermore, computational methods are invaluable for exploring reaction mechanisms. Theoretical chemistry can map the potential energy surface of a chemical reaction, identifying transition states, intermediates, and activation energies. researchgate.net This allows for the detailed investigation of reaction pathways, such as those involved in the synthesis or metabolic transformation of this compound. For example, DFT studies can be used to investigate the mechanism of cycloaddition reactions to form nicotine analogues, providing insights into regio- and stereoselectivity. chemrxiv.org Such computational investigations can predict the most favorable reaction conditions and explain experimental outcomes, guiding synthetic strategies and providing a deeper understanding of the compound's chemical behavior.

Mechanistic Investigations of Biological Interactions in Model Systems Non Clinical Focus

In Vitro Enzyme Inhibition/Activation Studies

In vitro studies are crucial for determining the direct effects of a compound on specific enzymes. These assays are performed in a controlled, cell-free environment.

Kinetics of Enzyme-Substrate/Inhibitor Interactions in Biochemical Assays

Biochemical assays would be employed to quantify the inhibitory or activating effects of 2-Benzylthio nicotinic acid on purified enzymes. For instance, nicotinic acid itself is known to influence enzymes involved in lipid metabolism. Studies on this compound would aim to determine key kinetic parameters.

Illustrative Data Table for Enzyme Inhibition Kinetics:

Enzyme TargetCompoundIC50 (µM)Ki (µM)Type of Inhibition
Enzyme AThis compoundData not availableData not availableData not available
Enzyme BThis compoundData not availableData not availableData not available

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Identification of Specific Enzyme Targets in Cellular Pathways

To identify which enzymes are targeted by this compound within a cellular context, various techniques such as activity-based protein profiling or proteomic approaches would be utilized. These methods help in understanding the compound's mechanism of action by pinpointing its molecular targets in complex biological systems.

Receptor Binding and Signaling Pathway Modulation in Cell-Based Assays

Cell-based assays are essential for understanding how a compound interacts with cellular receptors and modulates downstream signaling pathways in a more physiologically relevant setting.

Ligand-Receptor Interaction Profiling utilizing in vitro binding assays

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In the case of this compound, its binding affinity to the nicotinic acid receptor, GPR109A, would be a primary focus of investigation.

Illustrative Data Table for Receptor Binding Affinity:

ReceptorLigandBinding Affinity (Kd) (nM)Inhibition Constant (Ki) (nM)
GPR109AThis compoundData not availableData not available

Kd: The equilibrium dissociation constant, a measure of binding affinity.

Investigation of Downstream Cellular Responses and Pathway Crosstalk in cell lines

Upon binding to its receptor, a compound can trigger a cascade of intracellular signaling events. For a nicotinic acid derivative, this would likely involve the Gαi subunit of the G-protein, leading to a decrease in cyclic AMP (cAMP) levels. Functional assays in cell lines expressing GPR109A would be used to measure these downstream effects.

Elucidation of Molecular Mechanisms Governing Cellular Responses

This section would integrate the findings from enzyme and receptor studies to build a comprehensive picture of the molecular mechanisms through which this compound exerts its effects. This would involve understanding how the initial binding event translates into a cellular response, considering the interplay between different signaling pathways. Without the foundational in vitro and cellular data, a detailed elucidation of these mechanisms for this compound is not possible.

Target Validation and Binding Mode Determination (through in vitro biophysical techniques)

In the preclinical evaluation of therapeutic candidates like this compound, validating the molecular target and elucidating the precise binding mechanism are foundational steps. This is achieved through a variety of in vitro biophysical techniques that provide high-resolution information on compound-target interactions. drugtargetreview.com These methods are crucial for confirming that a molecule engages its intended target and for providing the structural basis of its activity, which guides further optimization efforts. drugtargetreview.com

Several powerful biophysical methods are routinely employed for this purpose. nih.govnih.gov X-ray crystallography, for instance, offers an atomic-level picture of how a compound docks into the binding site of its protein target. nih.gov This technique can reveal the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and any structural changes in the protein upon binding. nih.gov Mass spectrometry (MS) has also become an indispensable tool in drug target discovery, providing valuable data in many areas of biomedical research. nih.gov

Other techniques provide data on the energetics and kinetics of the binding event. Microscale Thermophoresis (MST) is an equilibrium-based method that measures changes in the movement of molecules along a temperature gradient upon ligand binding. nih.gov This allows for the precise determination of binding affinity (Kd values) in solution, even in complex biological liquids like cell lysates. drugtargetreview.com Similarly, methods like Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) provide real-time data on the kinetics of a compound binding to and dissociating from its target, which can be critical for understanding its duration of action. drugtargetreview.com These biophysical assays are fundamental in the hit-to-lead phase of drug discovery, providing the detailed data needed for systematic structure-activity relationship (SAR) investigations. drugtargetreview.com

Functional Consequences of Compound-Target Interactions at the Cellular Level

Following target engagement, the functional consequences of this compound at the cellular level are investigated to understand its biological impact. Studies on the parent compound, nicotinic acid, reveal that its interactions can lead to significant changes in gene expression and cell cycle progression. For example, nicotinic acid has been shown to modulate the expression of genes involved in lipid metabolism and inflammation. nih.gov In 3T3-L1 adipocytes, it can increase the expression of the protective adipokine, adiponectin, while inhibiting the induction of pro-inflammatory chemokines. nih.gov It may also decrease the expression of diacylglycerol O-acyltransferase (DGAT) 2, a key enzyme in triglyceride synthesis. nih.gov

Beyond gene expression, derivatives of nicotinic acid can influence fundamental cellular processes such as the cell cycle. In human HaCaT keratinocytes, niacin deficiency, which alters intracellular levels of NAD derived from nicotinic acid, leads to a decreased growth rate. nih.gov This is attributed to an increase in apoptosis and an arrest in the G2/M phase of the cell cycle. nih.gov Such effects are often linked to the role of NAD+ as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARP), which are critical regulators of DNA repair, cell death, and signaling pathways. nih.govresearchgate.net The functional consequences of a compound's activity are therefore a direct readout of its interaction with its target and the subsequent cascade of cellular events.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound correlates with its biological activity and for guiding the design of more potent and selective molecules. nih.govnih.gov

Correlation of Structural Features with Specific Biological Activities In Vitro

SAR studies on thionicotinic acid analogs provide a clear example of how modifying specific structural features influences biological activity. In a study examining derivatives of 2-(1-adamantylthio)nicotinic acid, a close structural relative of this compound, researchers found that the functional group at the 3-position of the pyridine (B92270) ring was critical for vasorelaxant activity. mdpi.comsemanticscholar.org

The compound with a carboxylic acid group, 2-(1-adamantylthio)nicotinic acid (6), was found to be the most potent vasorelaxant, with an ED₅₀ of 21.3 nM and a maximal response (Rₘₐₓ) of 78.7%. mdpi.comsemanticscholar.org Converting the carboxylic acid to an amide, as in 2-(1-adamantylthio)nicotinamide (7), resulted in a comparable maximal response but likely a lower affinity for the target receptor. mdpi.com Further modification to a nitrile group in 2-(1-adamantylthio)nicotinonitrile (8) led to the lowest vasorelaxant activity, with an Rₘₐₓ of 71.6%. mdpi.com These findings demonstrate a clear correlation: the acidic proton of the carboxylic acid group appears to be a key feature for potent biological activity in this series, and its removal or replacement significantly reduces efficacy.

CompoundChemical NameModificationVasorelaxant Activity (Rₘₐₓ %)Potency (ED₅₀ nM)
62-(1-adamantylthio)nicotinic acidCarboxylic Acid78.721.3
72-(1-adamantylthio)nicotinamideAmide77.7Not Reported
82-(1-adamantylthio)nicotinonitrileNitrile71.6Not Reported

Pharmacophore Generation and Lead Optimization Strategies (pre-clinical, theoretical)

The insights gained from SAR studies are directly applied to pharmacophore generation and lead optimization. danaher.com A pharmacophore is an abstract model of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the SAR data from related thionicotinic acids, a pharmacophore model would likely include a hydrogen bond donor feature corresponding to the carboxylic acid group, a hydrophobic region for the adamantyl or benzyl (B1604629) group, and a specific spatial arrangement of the pyridine ring. mdpi.com

Lead optimization is the process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com This iterative cycle involves designing new analogs based on the pharmacophore model, synthesizing them, and testing their biological activity. danaher.com Strategies include the direct chemical manipulation of functional groups, such as adding or swapping substituents to enhance target binding or improve properties like solubility. danaher.com For instance, based on the finding that the carboxylic acid is crucial for the activity of 2-(1-adamantylthio)nicotinic acid, optimization efforts would focus on retaining this group while modifying other parts of the molecule, like the benzylthio moiety, to enhance other desired characteristics. mdpi.com Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often used in this phase to predict the activity of theoretical new structures and prioritize synthetic efforts. danaher.com

Emerging Research Applications and Future Directions for 2 Benzylthio Nicotinic Acid

Utility as a Precursor in Complex Heterocyclic Synthesis and Derivatization

Currently, there is a lack of specific, published examples detailing the use of 2-benzylthio nicotinic acid as a direct precursor for the synthesis of complex heterocyclic systems. However, its structure suggests potential utility in this area. The pyridine (B92270) ring, carboxylic acid, and thioether linkage all offer sites for chemical modification.

Potential Synthetic Pathways:

Manipulation of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. These derivatives could then participate in cyclization reactions to form fused heterocyclic systems, such as pyridothiazines or other related structures.

Reactions at the Thioether Linkage: The sulfur atom could potentially be oxidized to a sulfoxide (B87167) or sulfone, which would alter the electronic properties of the pyridine ring and could serve as a handle for further reactions. Cleavage of the benzyl (B1604629) group could yield 2-mercaptonicotinic acid, a versatile intermediate for synthesizing various sulfur-containing heterocycles. guidechem.comchemicalbook.com

Modification of the Pyridine Ring: The pyridine ring itself can undergo various transformations, although the presence of the electron-donating thioether and electron-withdrawing carboxylic acid would direct substitution to specific positions.

A summary of potential derivatization reactions is presented in the table below.

Functional GroupPotential ReactionResulting DerivativePotential Application
Carboxylic AcidEsterificationNicotinate EsterIntermediate for amidation, reduction
Carboxylic AcidAmidationNicotinamide DerivativeBiologically active molecules
ThioetherOxidationSulfoxide/SulfoneModified electronic properties
ThioetherBenzyl Cleavage2-Mercaptonicotinic acidPrecursor for S-heterocycles guidechem.com

Exploration in Supramolecular Chemistry and Materials Science

Direct research into the supramolecular properties of this compound is not readily found in the literature. However, the molecule possesses key features that are of interest in supramolecular chemistry and materials science.

Self-Assembly: The presence of a carboxylic acid group allows for the formation of strong hydrogen-bonding motifs, such as dimers. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions could potentially drive the self-assembly of the molecule into well-ordered one-, two-, or three-dimensional structures.

Coordination Chemistry: The nicotinic acid moiety is a well-known ligand in coordination chemistry, capable of binding to metal ions through the pyridine nitrogen and/or the carboxylate oxygen atoms. The sulfur atom of the thioether could also potentially coordinate to certain soft metal centers. This could lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting structural, magnetic, or catalytic properties. The table below lists potential coordination modes.

Metal Ion TypePotential Coordinating AtomsPotential Structure
Hard Metals (e.g., Fe(III), Cu(II))Pyridine Nitrogen, Carboxylate OxygenMonomers, Dimers, Coordination Polymers nih.gov
Soft Metals (e.g., Ag(I), Pd(II))Pyridine Nitrogen, SulfurChains, Cages

Development of Chemical Probes for Biological Research and Target Identification

There are no specific reports on the use of this compound as a chemical probe. However, its structure contains elements that could be adapted for such purposes.

Fluorescent Probes: The pyridine ring system is a component of some fluorescent molecules. Chemical modification of the this compound scaffold, for instance, by introducing a fluorophore, could potentially lead to probes for specific biological targets. The thioether linkage is of particular interest, as thioethers can be sensitive to reactive oxygen species (ROS), suggesting a potential application in developing probes for oxidative stress. nih.gov

Target Identification: If a derivative of this compound were found to have biological activity, it could be further modified with reactive groups (e.g., photoaffinity labels) or reporter tags (e.g., biotin) to facilitate the identification of its molecular targets within a cell.

Integration with Advanced High-Throughput Screening Methodologies for in vitro Discovery

This compound itself has not been highlighted as a key molecule in high-throughput screening (HTS) campaigns reported in the literature. HTS is a process that involves the rapid, automated testing of large numbers of compounds to identify those with a desired biological activity. youtube.com

Libraries of diverse small molecules are essential for the success of HTS. While this compound could theoretically be included in such a library, its derivatives would likely be of more interest. By systematically modifying the three main components of the molecule (the pyridine core, the benzyl group, and the carboxylic acid), a combinatorial library of related compounds could be generated.

Hypothetical HTS Workflow for Derivatives:

Library Synthesis: A diverse library of analogues is synthesized, varying substituents on the benzyl ring and converting the carboxylic acid to a range of amides and esters.

Assay Development: A biological assay relevant to a particular disease target is optimized for HTS.

Screening: The library of this compound derivatives is screened for activity in the assay.

Hit Identification and Validation: Compounds showing activity ("hits") are identified, re-tested, and their structures confirmed.

The table below outlines a hypothetical library design for HTS.

Scaffold PositionR1 (on Benzyl Ring)R2 (Carboxylic Acid Derivative)
Variation 1-H-OH
Variation 2-OCH3-NH(CH3)
Variation 3-Cl-NH(CH2CH2OH)
Variation 4-NO2-O(CH2CH3)

Uncharted Research Avenues and Persistent Challenges in Nicotinic Acid Chemistry

The chemistry of nicotinic acid and its derivatives is well-established; however, specific areas, particularly concerning more complex substitution patterns, remain less explored.

Uncharted Avenues:

Biological Activity of Thioether Derivatives: While many nicotinic acid derivatives have been explored for their biological activities, the specific role of a 2-benzylthio substituent is not well-documented. researchgate.netchemistryjournal.net Systematic studies are needed to understand how this group influences the pharmacological properties of the nicotinic acid scaffold.

Asymmetric Catalysis: The pyridine nucleus is a common component of chiral ligands in asymmetric catalysis. Functionalized nicotinic acids like this compound could serve as starting materials for new classes of ligands.

Functional Materials: The potential for this compound and its derivatives to form liquid crystals, gels, or other soft materials has not been investigated.

Persistent Challenges:

Regioselective Functionalization: The selective chemical modification of the pyridine ring at a specific position can be challenging due to the electronic nature of the ring. Developing new synthetic methods for the regioselective introduction and modification of substituents on the nicotinic acid core remains an active area of research. researchgate.net

Scalability of Synthesis: While laboratory-scale syntheses of many nicotinic acid derivatives are achievable, developing cost-effective and scalable routes for more complex molecules like this compound can be a significant hurdle for any potential industrial application.

Q & A

Advanced Research Question

DFT calculations :

  • Optimize geometry at the B3LYP/6-311+G(d,p) level.
  • Calculate Fukui indices (ff^-) to identify nucleophilic attack sites (e.g., sulfur atom: ff^- >0.3) .

MD simulations :

  • Simulate solvation effects in water/DMSO mixtures (GROMACS, AMBER force field).
  • Analyze hydrogen bonding between thioether sulfur and water (lifetime >50 ps indicates stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.